molecular formula C12H11F2N3O2 B13044208 7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid

7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B13044208
M. Wt: 267.23 g/mol
InChI Key: RWYILTXHCPECEP-UHFFFAOYSA-N
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Description

7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-a]pyridine-3-carboxylic acid is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound features a fused imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in various therapeutic agents . The 3-carboxylic acid group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies . The 7-position is substituted with a 3,3-difluoropyrrolidine moiety, a motif recognized for its ability to improve metabolic stability, enhance membrane permeability, and fine-tune the physicochemical properties of drug candidates . As such, this compound serves as a critical intermediate in the synthesis of novel molecules targeting a range of diseases. Its applications are primarily in lead optimization and the discovery of new chemical entities. Researchers will find this compound particularly useful in projects requiring a complex, multifunctional heterocycle to develop potential enzyme inhibitors or receptor modulators. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C12H11F2N3O2

Molecular Weight

267.23 g/mol

IUPAC Name

7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H11F2N3O2/c13-12(14)2-4-16(7-12)8-1-3-17-9(11(18)19)6-15-10(17)5-8/h1,3,5-6H,2,4,7H2,(H,18,19)

InChI Key

RWYILTXHCPECEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=CC3=NC=C(N3C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is generally synthesized via condensation reactions involving 2-aminopyridines and α-haloketones or related electrophiles. This core is a well-established heterocyclic system in medicinal chemistry.

Carboxylic Acid Formation at the 3-Position

  • The carboxylic acid group at the 3-position is commonly introduced through hydrolysis of ester precursors.
  • Hydrolysis is typically performed under acidic conditions using 12 M hydrochloric acid under reflux, yielding the acid in moderate to high yields (48–73%).
  • Alternative mild deprotection methods include treatment with bromotrimethylsilane (BTMS) followed by ethanol quenching, which is useful when sensitive groups are present.

Detailed Synthetic Procedure (Representative)

Step Reagents & Conditions Description Yield (%)
1. Formation of imidazo[1,2-a]pyridine ester intermediate 2-Aminopyridine derivative + α-haloketone, reflux in polar aprotic solvent (e.g., acetonitrile) Cyclization to form imidazo[1,2-a]pyridine ester 60–90%
2. Introduction of 3,3-difluoropyrrolidin-1-yl substituent Nucleophilic substitution or Pd-catalyzed amination using 3,3-difluoropyrrolidine Coupling at 7-position 40–70%
3. Hydrolysis of ester to carboxylic acid 12 M HCl, reflux 4–5 h or BTMS (8–10 equiv.), room temperature, 24 h Conversion of ester to acid 48–73%
4. Purification Crystallization or HPLC purification Isolation of pure acid

Reaction Conditions and Optimization

  • Solvent choice: Polar aprotic solvents such as acetonitrile enhance solubility and reaction kinetics during coupling and hydrolysis steps.
  • Temperature: Controlled heating (reflux for hydrolysis, room temperature for BTMS deprotection) is critical to avoid decomposition or side reactions.
  • Microwave assistance: Microwave irradiation accelerates key steps, especially palladium-catalyzed coupling reactions, improving yields and reducing reaction times.
  • Use of bromotrimethylsilane (BTMS): BTMS is effective for mild deprotection of esters to acids, especially when acid-sensitive groups are present. It is followed by ethanol quenching and sometimes trifluoroacetic acid treatment for complete deprotection.

Comparative Yields and Efficiency

Method Key Step Yield Range Advantages Disadvantages
Acidic Hydrolysis (12 M HCl reflux) Ester to acid conversion 48–73% Simple, robust Harsh conditions, possible side reactions
BTMS Deprotection Ester to acid under mild conditions Up to 98% (for some esters) Mild, preserves sensitive groups Longer reaction time, requires careful handling
Microwave-assisted coupling Introduction of difluoropyrrolidine 40–70% Faster, improved yields Requires specialized equipment

Research Findings and Notes

  • The electron-withdrawing fluorine atoms on the pyrrolidine ring influence the reactivity and require optimization of reaction parameters to achieve high yields.
  • The imidazo[1,2-a]pyridine core facilitates biological activity through potential hydrogen bonding and π-stacking interactions, making the synthetic route critical for medicinal chemistry applications.
  • Hydrolysis and deprotection steps are pivotal; the choice between strong acid reflux and BTMS-mediated deprotection depends on the presence of other functional groups and desired purity.
  • Pd-catalyzed coupling reactions are commonly used for late-stage functionalization, including the introduction of fluorinated amines.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Yield (%) Notes
Imidazo[1,2-a]pyridine core synthesis 2-Aminopyridine + α-haloketone Reflux in polar aprotic solvent 60–90 Base or acid catalysis possible
Difluoropyrrolidine coupling 3,3-Difluoropyrrolidine, Pd catalyst or nucleophilic substitution Microwave or conventional heating 40–70 Microwave improves rate
Ester hydrolysis to acid 12 M HCl reflux or BTMS + EtOH 4–24 h, reflux or RT 48–98 BTMS preferred for sensitive groups
Purification Crystallization or HPLC Ambient Ensures high purity

Chemical Reactions Analysis

Types of Reactions

7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that 7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid exhibits potential as a therapeutic agent. Its structural analogs have been studied for their efficacy in treating various conditions:

  • Cognitive Disorders : Compounds similar to this one have been identified as selective inhibitors of phosphodiesterase 9A (PDE9A), which is implicated in cognitive function. Inhibiting PDE9A may enhance cognitive performance and memory retention .
  • Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[1,2-A]pyridine compounds can exhibit cytotoxic effects against cancer cell lines. The specific mechanisms often involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Material Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties:

  • Biodegradable Polymers : The compound's functional groups can facilitate the synthesis of biodegradable polymers that are environmentally friendly and suitable for various applications, including drug delivery systems .

Case Study 1: Cognitive Enhancement

A study examined the effects of PDE9A inhibitors on cognitive function in animal models. The results indicated significant improvements in memory tasks when treated with compounds structurally related to this compound. Behavioral assessments showed enhanced learning capabilities and memory retention compared to control groups .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of imidazo[1,2-A]pyridine derivatives. In vitro assays demonstrated that these compounds induced apoptosis in multiple cancer cell lines through the activation of caspase pathways. The study highlighted the potential for developing new chemotherapeutic agents based on this chemical framework .

Mechanism of Action

The mechanism of action of 7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs are distinguished by substituents on the imidazo[1,2-a]pyridine core and carboxylic acid functionalization. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid 3,3-Difluoropyrrolidine at position 7; carboxylic acid at position 3 Not explicitly reported (estimated ~280–300) Enhanced metabolic stability; kinase inhibition potential
Imidazo[1,2-a]pyridine-3-carboxylic acid (6200-60-8) Unsubstituted core; carboxylic acid at position 3 176.17 Intermediate for decarboxylative coupling reactions
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (21801-79-6) Methyl group at position 2; carboxylic acid at position 3 190.18 Improved solubility; precursor for antibacterial agents
Ethyl imidazo[1,2-a]pyridine-3-carboxylate (123531-52-2) Ethyl ester at position 3 204.22 Esterification enhances membrane permeability
Imidazo[1,2-a]pyridine-8-carboxylic acid (133427-08-4) Carboxylic acid at position 8 176.17 Used in trifluorophenyl-coupled kinase inhibitors

Key Findings

Substituent Effects on Reactivity and Binding :

  • The 3,3-difluoropyrrolidine group in the target compound introduces steric bulk and electron-withdrawing fluorine atoms, which may enhance target selectivity compared to unsubstituted analogs like CAS 6200-60-8 .
  • Methyl or ethyl substituents (e.g., CAS 21801-79-6, 123531-52-2) improve solubility but reduce electrophilicity, limiting their utility in Pd-catalyzed cross-coupling reactions .

Synthetic Versatility :

  • The ligand-free Pd(OAc)₂-catalyzed decarboxylative arylation method () is highly effective for the target compound, enabling coupling with diverse (hetero)aryl bromides. This contrasts with older methods requiring specialized ligands or harsh conditions .

Biological Relevance :

  • Carboxylic acid positioning (e.g., position 3 vs. 8) significantly impacts biological activity. For example, CAS 133427-08-4 (position 8) is utilized in kinase inhibitors targeting trifluorophenyl motifs, whereas position 3 derivatives are more common in GPCR modulation .

Biological Activity

7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H11_{11}F2_{2}N3_{3}O2_{2}
  • CAS Number : 1018143-42-4

The structural representation is critical for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities including:

  • Anticancer : The compound has shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial : Exhibits activity against various bacterial strains.
  • Anti-inflammatory : Demonstrates properties that may reduce inflammation.

The biological mechanisms through which this compound operates include:

  • Inhibition of Protein Geranylgeranylation : This process is crucial for the proper functioning of several proteins involved in cell signaling pathways. Compounds with similar structures have been shown to inhibit geranylgeranyl transferase, impacting cancer cell viability .
  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This was evidenced in studies using HeLa cells where cytotoxicity was evaluated .

Study 1: Anticancer Activity

A study focused on the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives found that this compound exhibited significant anticancer properties. The half-maximal inhibitory concentration (IC50) values indicated strong cytotoxicity against cervical carcinoma cells (HeLa), with some derivatives showing IC50 values below 150 μM .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives against several bacterial strains. The results demonstrated that the compound effectively inhibited growth in both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives highlights the importance of substituents at specific positions on the pyridine ring. The presence of the difluoropyrrolidinyl group at position 7 significantly enhances biological activity compared to other analogs without this substitution. This modification appears to increase binding affinity to target proteins involved in cancer progression and microbial resistance mechanisms .

Data Summary Table

Biological Activity Effectiveness (IC50) Target Cell Type
Anticancer<150 μMHeLa (cervical carcinoma)
AntimicrobialVariableVarious bacterial strains
Anti-inflammatoryModerateIn vitro models

Q & A

Q. Table 1: Representative Yields from Key Methods

MethodSubstrateYield (%)PurityReference
Friedel-Crafts AcylationImidazo[1,2-a]pyridine66–67>95%
Microwave Cyclization7-Aryl-quinoline derivatives5598%

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Multi-technique validation ensures structural integrity:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) confirm regiochemistry.
    • ¹³C NMR : Carboxylic acid carbonyl (δ ~170 ppm) and difluoropyrrolidine carbons (δ ~110 ppm, J₃-F ≈ 25 Hz) .
  • HRMS : Exact mass matches theoretical [M+H]⁺ (e.g., C₁₅H₁₄F₂N₃O₂⁺: 330.1054) .
  • IR Spectroscopy : Stretching vibrations for C=O (1722–1730 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced: How can reaction conditions be optimized to mitigate low yields or impurities?

Methodological Answer:
Critical factors include:

  • Catalyst Screening : Zn(OTf)₂ outperforms AlCl₃ in Friedel-Crafts acylation, reducing byproducts .
  • Solvent Selection : Polar aprotic solvents (DMA) improve microwave-assisted coupling efficiency vs. dioxane .
  • Workup Protocols : Sequential extraction (EtOAc/water) removes unreacted starting materials, while column chromatography (silica gel, hexane/EtOAc) isolates pure product .

Q. Table 2: Troubleshooting Common Synthesis Issues

IssueSolutionReference
Incomplete cyclizationIncrease reaction time (reflux >12 hrs)
Low regioselectivityUse electron-deficient aryl boronic acids
Carboxylic acid hydrolysisAvoid prolonged exposure to acidic conditions

Advanced: What computational tools aid in synthetic pathway design?

Methodological Answer:
The Institute for Chemical Reaction Design and Discovery (ICReDD) employs:

  • Quantum Chemical Calculations : Predict transition states and intermediates for Friedel-Crafts acylation .
  • Machine Learning : Analyzes reaction databases to optimize solvent/catalyst combinations, reducing trial-and-error .
  • Reaction Network Analysis : Identifies competing pathways (e.g., over-acylation) to refine conditions .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:
Key structure-activity relationship (SAR) findings:

  • Pyrrolidine Fluorination : 3,3-Difluoro substitution enhances metabolic stability and kinase (ALK) binding affinity vs. non-fluorinated analogs .
  • Carboxylic Acid Position : C-3 substitution improves solubility but may reduce cell permeability compared to ester derivatives .
  • Heterocycle Fusion : Imidazo[1,2-a]pyridine-quinoline hybrids show superior antibacterial activity (MIC: 2–8 µg/mL) .

Advanced: What safety protocols are critical during synthesis?

Methodological Answer:

  • Hazard Mitigation :
    • Ventilation : Use fume hoods to avoid inhalation of HF byproducts .
    • PPE : Nitrile gloves and goggles prevent skin/eye contact with corrosive reagents (e.g., TFA) .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before transferring to biohazard containers .

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